molecular formula C14H12ClNO2S B14698649 8-Chloro-2,3-dimethoxy-10H-phenothiazine CAS No. 25946-92-3

8-Chloro-2,3-dimethoxy-10H-phenothiazine

Cat. No.: B14698649
CAS No.: 25946-92-3
M. Wt: 293.8 g/mol
InChI Key: BVYGHELZSUKRFU-UHFFFAOYSA-N
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Description

8-Chloro-2,3-dimethoxy-10H-phenothiazine is a phenothiazine derivative characterized by a chlorine substituent at the 8-position and methoxy groups at the 2- and 3-positions of the tricyclic phenothiazine core. Phenothiazines are widely studied for their antipsychotic, antihistaminic, and anticancer properties, with substituent positions critically influencing their biological activity and physicochemical properties.

Properties

CAS No.

25946-92-3

Molecular Formula

C14H12ClNO2S

Molecular Weight

293.8 g/mol

IUPAC Name

8-chloro-2,3-dimethoxy-10H-phenothiazine

InChI

InChI=1S/C14H12ClNO2S/c1-17-11-6-10-14(7-12(11)18-2)19-13-4-3-8(15)5-9(13)16-10/h3-7,16H,1-2H3

InChI Key

BVYGHELZSUKRFU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)NC3=C(S2)C=CC(=C3)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2,3-dimethoxy-10H-phenothiazine typically involves the chlorination of 2,3-dimethoxyphenothiazine. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 8th position. Common reagents used in this process include chlorinating agents such as thionyl chloride or phosphorus pentachloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-2,3-dimethoxy-10H-phenothiazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted phenothiazine derivatives, which can have different pharmacological or industrial applications .

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Phenothiazine derivatives are known for their antipsychotic and antiemetic effects, and 8-Chloro-2,3-dimethoxy-10H-phenothiazine may have similar therapeutic potential.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Chloro-2,3-dimethoxy-10H-phenothiazine involves its interaction with various molecular targets. It is believed to exert its effects by modulating neurotransmitter receptors, particularly dopamine receptors, which play a crucial role in the central nervous system. The compound may also interact with other pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
8-Chloro-2,3-dimethoxy-10H-phenothiazine Cl (8), OMe (2,3) C₁₄H₁₁ClNO₂S 300.76* Presumed intermediate for antipsychotics
7,8-Dimethoxyperphenazine Cl (8), OMe (7,8), propylpiperazine C₂₃H₃₀ClN₃O₃S 488.07 Dopamine D2 receptor antagonist
4-Chloro-10-(3-chloropropyl)-10H-phenothiazine Cl (4), Cl-propyl (N10) C₁₅H₁₃Cl₂NS 310.24 Intermediate for Perphenazine synthesis
3-Chloro-10H-phenothiazine Cl (3) C₁₂H₈ClNS 233.71 Base structure for derivatization
2-Chloro-10-(3-chloropropyl)-10H-phenothiazine Cl (2), Cl-propyl (N10) C₁₅H₁₃Cl₂NS 310.24 Synthetic precursor for neuroleptics
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine Ethynyl-4-nitrophenyl (N10) C₂₀H₁₂N₂O₂S 344.39 Crystallographic study (non-pharmacological)

*Calculated based on standard atomic weights.

Impact of Substituent Position on Properties

  • Chlorine Position: 8-Chloro derivatives (e.g., this compound) are associated with antipsychotic activity due to their structural similarity to Perphenazine, which targets dopamine receptors .
  • Methoxy Groups: Methoxy substituents at the 2- and 3-positions enhance electron-donating effects, stabilizing the phenothiazine radical cation and influencing redox properties. This contrasts with 7,8-dimethoxy analogs, where methoxy groups may sterically hinder receptor binding .
  • Side Chain Modifications: Compounds like 4-Chloro-10-(3-chloropropyl)-10H-phenothiazine incorporate alkyl chains for improved lipid solubility, enhancing blood-brain barrier penetration . In contrast, 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine features a rigid ethynyl group, favoring crystallinity over biological activity .

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